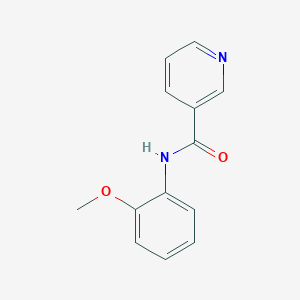![molecular formula C20H24N4O5 B188481 2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 33349-21-2](/img/structure/B188481.png)
2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one, also known as DNP, is a chemical compound that has been used in scientific research for decades. DNP is a yellow crystalline powder that is soluble in organic solvents and water. It is a potent uncoupler of oxidative phosphorylation and has been used as a weight loss supplement in the past. However, due to its potential side effects, it is not approved for human consumption.
Mécanisme D'action
2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one uncouples oxidative phosphorylation by dissipating the proton gradient across the mitochondrial inner membrane. This results in the uncoupling of electron transport from ATP synthesis, leading to an increase in metabolic rate and energy expenditure. 2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a potent uncoupler and can cause a significant increase in metabolic rate even at low doses.
Biochemical and Physiological Effects:
2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has been shown to increase metabolic rate and energy expenditure in both animals and humans. It has also been shown to increase insulin sensitivity and improve glucose tolerance in obese and diabetic individuals. However, 2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one can also cause potentially dangerous side effects such as hyperthermia, tachycardia, and even death at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a useful tool for studying the role of mitochondria in metabolic diseases. It is a potent uncoupler that can cause a significant increase in metabolic rate and energy expenditure, making it a useful tool for studying the effects of uncoupling on metabolism. However, due to its potential side effects, it must be used with caution in laboratory experiments.
Orientations Futures
There are many potential future directions for research involving 2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one. One area of interest is the development of safer uncoupling agents that can be used in humans to treat metabolic diseases such as obesity and diabetes. Another area of interest is the investigation of the role of mitochondria in cancer and the potential use of uncoupling agents as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one and its effects on metabolism and energy expenditure.
Méthodes De Synthèse
The synthesis of 2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves the reaction of 2,4-dinitrophenylhydrazine with cyclohexanone in the presence of an acid catalyst. The resulting compound is then reacted with tert-butyl chloride to form 2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one.
Applications De Recherche Scientifique
2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is primarily used as a research tool to study the mechanism of oxidative phosphorylation in mitochondria. It is also used to study the effects of uncoupling on metabolic rate and energy expenditure. 2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has been used in various studies to investigate the role of mitochondria in diseases such as obesity, diabetes, and cancer.
Propriétés
Numéro CAS |
33349-21-2 |
|---|---|
Nom du produit |
2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one |
Formule moléculaire |
C20H24N4O5 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[(2,4-dinitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C20H24N4O5/c1-19(2,3)14-9-12(10-15(18(14)25)20(4,5)6)21-22-16-8-7-13(23(26)27)11-17(16)24(28)29/h7-11,25H,1-6H3 |
Clé InChI |
CWZZBEWTIRHVCF-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=C(C1=O)C(C)(C)C |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
33349-21-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)
![2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B188399.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)










